Cas no 51953-03-8 (9H-Purine (9CI))

9H-Purine (9CI) 化学的及び物理的性質
名前と識別子
-
- 9H-Purine (9CI)
- Imidazo[4,5-d]pyrimidine
- DB-049810
- s6359
- 7H-Purine
- 9H-Purine (VAN)
- 9H-Purine
- WLN: T56 BM DN FN HNJ
- HY-34431
- AC-907/25014050
- MFCD00079221
- {7H-Imidazo[4,} 5-d]pyrimidine
- Imidazo(4,5-d)pyrimidine
- Isopurine
- AB03029
- 149297-77-8
- {Imidazo[4,5-d]pyrimidine}
- EINECS 204-421-2
- NSC 753
- .beta.-Purine
- NSC-753
- UNII-W60KTZ3IZY
- Purine, puriss., >=98.5% (HPLC)
- F87042
- 7H-Imidazo(4,5-d)pyrimidine
- purine-ring
- AM20080144
- 6H-Imidazo(4,5-d)pyrimidine
- A919833
- 7H-Imidazo[4,5-d]pyrimidine
- 6H-Imidazo[4,5-d]pyrimidine
- CHEBI:17258
- 1H-PURINE [MI]
- 3,5,7-TRIAZAINDOLE
- 3H-Imidazo(4,5-d)pyrimidine
- SCHEMBL3157
- NSC753
- DB-264251
- A804577
- Purine base
- CS-W008627
- SCHEMBL16858279
- AS-12907
- 3H-purine
- DB-264103
- J-200113
- 1A6DB7C2-2EA6-42E1-B6EC-C3CC62C53D21
- 3,7-Triazaindole
- beta-Purine
- X 128
- 7H-Purine (9CI)
- SY064527
- Q188261
- NS00014911
- AKOS015913555
- W60KTZ3IZY
- {6H-Imidazo[4,5-d]pyrimidine}
- InChI=1/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-3H,(H,6,7,8,9
- Purine, 98%
- Purine
- DTXSID5074470
- AKOS006223506
- Z1203730725
- bmse000454
- 1H-Purine (9CI)
- 1H-Purine
- CHEBI:35586
- CHEBI:35588
- 51953-03-8
- AI3-50208
- CHEBI:35589
- CHEMBL302239
- 120-73-0
- purin
-
- インチ: InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-3H,(H,6,7,8,9)
- InChIKey: KDCGOANMDULRCW-UHFFFAOYSA-N
- ほほえんだ: c1nc2cncnc2[nH]1
計算された属性
- せいみつぶんしりょう: 120.043596145g/mol
- どういたいしつりょう: 120.043596145g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 54.5Ų
じっけんとくせい
- LogP: -0.37
9H-Purine (9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM521546-25g |
9H-Purine |
51953-03-8 | 98% | 25g |
$712 | 2024-07-15 |
9H-Purine (9CI) 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
9H-Purine (9CI)に関する追加情報
Comprehensive Overview of 9H-Purine (9CI) (CAS No. 51953-03-8): Structure, Applications, and Research Insights
9H-Purine (9CI), identified by its CAS number 51953-03-8, is a fundamental heterocyclic aromatic organic compound that serves as the core scaffold for numerous biologically significant molecules. This nitrogen-containing bicyclic structure is pivotal in biochemistry, forming the backbone of DNA and RNA nucleobases (adenine and guanine), as well as key metabolites like ATP and caffeine. Its versatility has made it a focal point in drug discovery, biotechnology, and material science, aligning with current trends in precision medicine and sustainable chemistry.
The structural uniqueness of 9H-Purine (9CI) lies in its fused pyrimidine-imidazole ring system, which enables diverse chemical modifications. Researchers frequently explore its derivatives for anticancer, antiviral, and immunomodulatory properties, addressing global health challenges such as oncology therapeutics and infectious disease management. Recent studies highlight its role in designing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, reflecting its relevance in AI-driven drug design workflows.
In industrial contexts, 51953-03-8 derivatives are utilized in agrochemicals and flavor enhancers, resonating with the growing demand for green chemistry solutions. The compound’s stability and functionalization potential also make it valuable in organic electronics, particularly in developing biodegradable sensors—a hotspot for sustainable tech innovations.
Analytical techniques like HPLC, NMR, and mass spectrometry are essential for characterizing 9H-Purine (9CI) purity, a common query among laboratory professionals. Safety data emphasizes standard handling protocols, though it remains non-regulated under major chemical control frameworks, ensuring accessibility for research.
Emerging discussions in scientific forums often link purine analogs to metabolic engineering and CRISPR-based diagnostics, underscoring interdisciplinary applications. FAQs address its distinction from pyrimidines and synthetic routes via Traube synthesis, which are frequently searched topics in academic databases.
With the rise of computational chemistry, molecular docking studies involving 51953-03-8 derivatives have surged, catering to interests in machine learning-assisted compound screening. This aligns with industry shifts toward high-throughput virtual screening methods to accelerate drug development cycles.
Environmental considerations are also prominent, as researchers evaluate biodegradation pathways of purine-based compounds to mitigate ecological impacts—a response to increasing ESG (Environmental, Social, and Governance) compliance demands in chemical manufacturing.
In summary, 9H-Purine (9CI) (CAS 51953-03-8) exemplifies how foundational chemical entities drive innovation across life sciences and advanced materials. Its enduring relevance in biomedical research and alignment with sustainability goals ensure continued interest from both academia and industry, making it a staple in modern scientific discourse.
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